molecular formula C13H10Cl2N2O B3168236 N-(4-Aminophenyl)-3,4-dichlorobenzamide CAS No. 926273-98-5

N-(4-Aminophenyl)-3,4-dichlorobenzamide

Cat. No. B3168236
CAS RN: 926273-98-5
M. Wt: 281.13 g/mol
InChI Key: HOJYOFMTJXFQKT-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3,4-dichlorobenzamide, also known as 3,4-dichlorobenzamide-4-aminophenyl, is a type of chemical compound that has been widely studied for its potential therapeutic applications. It is a white crystalline solid with a molecular weight of 353.44 g/mol and a melting point of 135-136°C. It is a derivative of benzamide, a type of aromatic amide, and is composed of two benzene rings and an amide group. It is a lipophilic compound and has been found to be soluble in methanol, ethanol, and chloroform.

Scientific Research Applications

N-(4-Aminophenyl)-N-(4-Aminophenyl)-3,4-dichlorobenzamidebenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an antidepressant and for its ability to reduce pain. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and cancer.

Mechanism of Action

The exact mechanism of action of N-(4-Aminophenyl)-N-(4-Aminophenyl)-3,4-dichlorobenzamidebenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to act as an agonist at certain serotonin and dopamine receptors, which may explain its potential antidepressant and anti-anxiety effects.
Biochemical and Physiological Effects
N-(4-Aminophenyl)-N-(4-Aminophenyl)-3,4-dichlorobenzamidebenzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may explain its potential antidepressant and anti-anxiety effects. Additionally, it has been found to possess anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

N-(4-Aminophenyl)-N-(4-Aminophenyl)-3,4-dichlorobenzamidebenzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, with a long shelf life. Additionally, it is a lipophilic compound and is soluble in a variety of solvents, making it relatively easy to work with in the lab. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

N-(4-Aminophenyl)-N-(4-Aminophenyl)-3,4-dichlorobenzamidebenzamide has a variety of potential future directions for research. These include further study into its potential therapeutic applications, such as its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and cancer. Additionally, further research could be done into its potential use as an antidepressant and for its ability to reduce pain. Additionally, research could be done into its potential use as an anti-bacterial and anti-fungal agent. Finally, further research could be done into its potential use as a drug delivery system.

properties

IUPAC Name

N-(4-aminophenyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJYOFMTJXFQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-3,4-dichlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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